molecular formula C16H36ClNS B12058318 16-Amino-1-hexadecanethiol hydrochloride

16-Amino-1-hexadecanethiol hydrochloride

Cat. No.: B12058318
M. Wt: 310.0 g/mol
InChI Key: CNCJUEWDIUPOPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Amino-1-hexadecanethiol hydrochloride typically involves the reaction of 16-bromohexadecane with thiourea, followed by hydrolysis to yield 16-mercaptohexadecylamine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

16-Amino-1-hexadecanethiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

16-Amino-1-hexadecanethiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used for the surface modification of gold nanoparticles to create stable SAMs.

    Biology: Employed in the stabilization of biomolecules such as proteins and DNA.

    Medicine: Investigated for its potential to inhibit the proliferation of cancer cells by crosslinking them.

    Industry: Utilized in the preparation of hydrophilic surfaces and functionalized gold surfaces for various industrial applications.

Mechanism of Action

The primary mechanism of action of 16-Amino-1-hexadecanethiol hydrochloride involves the formation of stable SAMs on gold surfaces. The long alkane chain provides strong Van-der-Waals forces, ensuring the stability of the monolayer. The amino groups on the surface can be further modified with amine-reactive materials such as proteins or other biomaterials, enhancing the functionality of the gold surface.

Comparison with Similar Compounds

Similar Compounds

  • 11-Amino-1-undecanethiol hydrochloride
  • 3-Amino-1-propanethiol hydrochloride
  • Cysteamine hydrochloride

Uniqueness

Compared to other aminoalkanethiols, 16-Amino-1-hexadecanethiol hydrochloride stands out due to its longer 16-carbon chain. This longer chain results in stronger Van-der-Waals forces, leading to more stable SAMs on gold surfaces. This stability is crucial for applications requiring durable and functionalized surfaces.

Properties

Molecular Formula

C16H36ClNS

Molecular Weight

310.0 g/mol

IUPAC Name

16-aminohexadecane-1-thiol;hydrochloride

InChI

InChI=1S/C16H35NS.ClH/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18;/h18H,1-17H2;1H

InChI Key

CNCJUEWDIUPOPE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCS)CCCCCCCN.Cl

Origin of Product

United States

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